molecular formula C15H12F3NO3S B492698 N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 439934-75-5

N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B492698
CAS No.: 439934-75-5
M. Wt: 343.3g/mol
InChI Key: CDVZPXOBIAGSTR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a sulfonamide functional group

Safety and Hazards

While specific safety and hazard information for “N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide” is not available, it’s important to handle all chemical compounds with care. For example, 4-Acetylphenyl Trifluoromethanesulfonate can cause skin and eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the acetylated phenyl compound with a sulfonyl chloride derivative in the presence of a base like pyridine.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound may lead to new therapeutic agents.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide depends on its application. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(4-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide
  • N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Comparison:

  • N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets.
  • N-(4-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide has the trifluoromethyl group in a different position, potentially altering its chemical and biological properties.
  • N-(4-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide and N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide also differ in the position and nature of the substituents, which can affect their overall behavior in chemical reactions and applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-10(20)11-5-7-13(8-6-11)19-23(21,22)14-4-2-3-12(9-14)15(16,17)18/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVZPXOBIAGSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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